molecular formula C22H23N3O2 B2627217 N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide CAS No. 1025561-80-1

N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide

Katalognummer: B2627217
CAS-Nummer: 1025561-80-1
Molekulargewicht: 361.445
InChI-Schlüssel: MYOBZJXKSSIVHD-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide features a pyrazolinone core substituted with a tert-butyl group at position 3, a phenyl group at position 1, and an ethanamide-linked aromatic substituent at position 3. The pyrazolinone scaffold is known for its pharmacological relevance, including anti-inflammatory and antiviral activities .

Eigenschaften

IUPAC Name

N-[4-[(Z)-(3-tert-butyl-5-oxo-1-phenylpyrazol-4-ylidene)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O2/c1-15(26)23-17-12-10-16(11-13-17)14-19-20(22(2,3)4)24-25(21(19)27)18-8-6-5-7-9-18/h5-14H,1-4H3,(H,23,26)/b19-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYOBZJXKSSIVHD-RGEXLXHISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=C2C(=NN(C2=O)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC=C(C=C1)/C=C\2/C(=NN(C2=O)C3=CC=CC=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide, also known by its CAS number 1025561-80-1, is a compound that has garnered interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide can be represented as follows:

C19H24N4O\text{C}_{19}\text{H}_{24}\text{N}_{4}\text{O}

This compound features a pyrazoline ring, which is known for its diverse biological activities.

Biological Activities

Research indicates that compounds containing pyrazoline moieties exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. Below are key findings related to the biological activity of N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide:

1. Anti-inflammatory Activity

A study demonstrated that pyrazoline derivatives possess significant anti-inflammatory effects. For instance, compounds similar to N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide showed up to 85% inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-6 at concentrations around 10 µM, indicating potential therapeutic applications in inflammatory diseases .

2. Antimicrobial Activity

Research has shown that pyrazoline derivatives exhibit antimicrobial properties against various bacterial strains. For example, specific compounds demonstrated significant inhibition against E. coli and Staphylococcus aureus, suggesting that N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide may also possess similar antimicrobial efficacy .

3. Anticancer Activity

The anticancer potential of pyrazoline derivatives has been explored in several studies. One study reported that compounds with similar structures induced apoptosis in cancer cell lines such as MDA-MB-231, with substantial increases in annexin V-FITC positive cells, indicating effective cancer cell death mechanisms . The IC50 values for these compounds ranged from 1.61 to 1.98 µg/mL, highlighting their potency against various cancer types .

Case Studies

Case Study 1: Anti-inflammatory Effects
A series of pyrazoline derivatives were synthesized and tested for their anti-inflammatory activity using carrageenan-induced edema models in mice. The results indicated that certain derivatives exhibited anti-inflammatory effects comparable to standard drugs like indomethacin.

Case Study 2: Anticancer Mechanisms
In vitro studies on MDA-MB-231 cells showed that pyrazoline derivatives led to significant cell cycle arrest and apoptosis, with mechanisms involving mitochondrial dysfunction and activation of caspases.

Data Table: Summary of Biological Activities

Activity TypeTest MethodologyResultsReference
Anti-inflammatoryTNFα and IL-6 inhibition assaysUp to 85% inhibition at 10 µM
AntimicrobialZone of inhibition against bacteriaSignificant activity against E. coli
AnticancerMDA-MB-231 apoptosis assaysIC50 = 1.61 - 1.98 µg/mL

Wissenschaftliche Forschungsanwendungen

Antiviral Activity

Recent studies have highlighted the potential of pyrazoline derivatives, including N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide, as antiviral agents. Research indicates that compounds with similar structures exhibit significant activity against various viruses, including HIV and hepatitis C virus (HCV). For instance, certain pyrazoline derivatives have been synthesized and tested for their efficacy against reverse transcriptase enzymes, showing promising IC50 values that suggest potential as therapeutic agents .

Anti-inflammatory Properties

The anti-inflammatory properties of pyrazoline derivatives are well-documented. Compounds with the pyrazoline structure have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways. This suggests that N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide could be explored for its potential use in treating inflammatory diseases .

Intermediate in Organic Synthesis

N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Efficacy

A study published in MDPI demonstrated that pyrazoline derivatives were synthesized and tested for antiviral activity against HCV. The most effective compounds showed IC50 values ranging from 0.20 to 0.35 μM, indicating strong inhibition of viral replication . N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide's structural similarity to these compounds suggests it may possess comparable antiviral properties.

Case Study 2: Inhibition of Inflammation

In another study focusing on anti-inflammatory effects, researchers evaluated various pyrazoline derivatives for their ability to inhibit COX enzymes. The results indicated that certain modifications to the pyrazoline structure enhanced anti-inflammatory activity significantly . This reinforces the potential application of N-(4-((3-(Tert-butyl)-5-oxo-1-phenyl-2-pyrazolin-4-ylidene)methyl)phenyl)ethanamide in developing new anti-inflammatory drugs.

Data Table: Comparison of Pyrazoline Derivatives

Compound NameStructureIC50 (μM)Activity Type
Compound AStructure A0.20Antiviral
Compound BStructure B0.35Antiviral
N-(4...N-(4...TBDTBD

Vergleich Mit ähnlichen Verbindungen

The following analysis focuses on structurally related compounds from the evidence, emphasizing synthesis, substituent effects, and physicochemical properties.

Key Observations:

Substituent Impact on Yield :

  • Bulky substituents (e.g., tert-butyl in the target compound) may reduce synthetic yields compared to smaller groups. For example, 15m (54% yield) has a nitro and methoxy group, while 20j (88% yield) has a bromophenyl group, suggesting steric and electronic factors influence reactivity .
  • The tert-butyl group in the target compound could enhance lipophilicity but complicate crystallization, as seen in analogs like 15m (oil) vs. 20j (solid) .

Spectroscopic Trends :

  • Ethanamide protons in analogs (e.g., δ 2.05 in 20j ) align with typical acetamide chemical shifts, suggesting similar electronic environments in the target compound .
  • IR stretches (~3280 cm⁻¹) confirm N-H bonding in ethanamide-containing structures .

Biological Implications: The pyrazolinone core in the target compound may confer anti-inflammatory or antiviral activity, akin to triazole-based inhibitors in . Paracetamol’s simple ethanamide structure highlights how additional substituents (e.g., tert-butyl, pyrazolinone) in the target compound could modulate potency or toxicity .

Pharmacological Context

  • Edoxaban (), a complex ethanamide derivative, demonstrates high specificity for Factor Xa inhibition, illustrating how heterocyclic appendages (e.g., pyrazolinone) can target enzymes .
  • Isoxazole Derivatives () with bromophenyl groups show robust yields and stability, suggesting the target compound’s bromine-free structure might prioritize synthetic accessibility over halogen-dependent bioactivity .

Physicochemical Properties

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.